Technical Guide: Characterization of Cereblon (CRBN) Binding Affinity for Thalidomide-Piperazine HCl
Technical Guide: Characterization of Cereblon (CRBN) Binding Affinity for Thalidomide-Piperazine HCl
Topic: Cereblon (CRBN) binding affinity of Thalidomide-piperazine HCl Content Type: Technical Guide / Whitepaper
Executive Summary
Thalidomide-piperazine HCl serves as a critical E3 ligase ligand-linker conjugate in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike the parent compound thalidomide, which acts as a molecular glue, the piperazine-functionalized derivative provides a distinct chemical handle (exit vector) for conjugation to target protein ligands.[1]
This guide details the structural basis of its interaction with the Cereblon-DDB1-Cul4A complex, provides comparative binding affinity data, and outlines a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for quantifying
Molecular Mechanism & Structural Logic
To understand the binding affinity of Thalidomide-piperazine HCl (typically 4-(piperazin-1-yl)thalidomide), one must analyze how the modification of the phthalimide ring affects the ligand-protein interface.
The Glutarimide Pharmacophore (The Anchor)
The binding of all Immunomodulatory imide drugs (IMiDs) to CRBN is driven by the glutarimide ring.[3] This moiety inserts into a hydrophobic "tri-tryptophan" pocket formed by Trp380, Trp386, and Trp400 on the surface of CRBN.
-
Key Interaction: Hydrogen bonds form between the glutarimide carbonyls/imide NH and the backbone of the tri-tryptophan pocket.
-
Criticality: Any modification to the glutarimide ring abolishes binding. Thalidomide-piperazine preserves this ring intact.
The Piperazine "Exit Vector"
The phthalimide ring of thalidomide sits at the solvent-exposed rim of the pocket.
-
C4-Substitution: In Thalidomide-piperazine , the piperazine ring is attached at the C4 position of the phthalimide (analogous to the amino group in Pomalidomide).
-
Electronic & Steric Effects: The C4-nitrogen donation (from the piperazine) mimics the electronic boost seen in Pomalidomide, which generally increases affinity relative to unsubstituted Thalidomide.
-
Solvent Exposure: The piperazine extends into the solvent, preventing steric clash with the CRBN surface while providing a reactive amine for linker attachment.
Structural Logic Diagram
The following diagram illustrates the binding topology and the functional role of the piperazine handle.
Figure 1: Structural logic of Thalidomide-piperazine binding to CRBN. The glutarimide anchors the molecule, while the piperazine projects away from the protein surface.
Binding Affinity Characterization[3][4][5][6][7][8]
The binding affinity of Thalidomide-piperazine HCl is typically measured via competition assays against a known fluorescent tracer. The affinity is often higher than Thalidomide due to the electron-donating nitrogen at the C4 position, making it comparable to Pomalidomide.
Comparative Affinity Data
The following data aggregates standard values from TR-FRET and Fluorescence Polarization (FP) assays. Note that absolute
| Compound | Substitution (C4) | Relative Affinity vs. Thalidomide | ||
| Thalidomide | -H | ~22 - 40 nM | ~400 nM | 1.0 (Baseline) |
| Pomalidomide | ~6 - 10 nM | ~260 nM | ~3-5x Stronger | |
| Thalidomide-Piperazine HCl | ~8 - 15 nM | ~280 - 350 nM | ~2-3x Stronger | |
| Lenalidomide | ~9 nM | ~300 nM | ~2-4x Stronger |
*TR-FRET Conditions: Tracer = BODIPY-Thalidomide or Cy5-Pomalidomide; Protein = 2-5 nM. **FP Conditions: Tracer = Cy5-Thalidomide; Protein = ~100 nM.
Interpretation
-
The "Pomalidomide Effect": The piperazine nitrogen attached directly to the C4 position of the phthalimide ring exerts a similar electronic effect to the amino group of Pomalidomide, stabilizing the complex.
-
Steric Cost: While the piperazine ring is bulky, the C4 vector points directly into the solvent. Therefore, the entropic penalty is minimal, and the affinity remains high.
-
Salt Form (HCl): The Hydrochloride salt improves aqueous solubility (critical for assay reproducibility) but does not alter the intrinsic
of the active species once dissolved and buffered.
Validated Experimental Protocol: TR-FRET Competition Assay
This protocol is the industry standard for determining the
Reagents & Equipment
-
Protein: Human His-tagged CRBN-DDB1 complex (Recombinant).
-
Tracer: Cy5-labeled Thalidomide or BODIPY-FL-Thalidomide (Reference
~3-5 nM). -
Detection: Anti-6His-Europium Cryptate antibody (FRET Donor).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.
-
Plate: 384-well low-volume white microplate.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve Thalidomide-piperazine HCl in 100% DMSO to 10 mM stock.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Further dilute 1:100 into Assay Buffer to ensure final DMSO < 1%.
-
-
Master Mix Preparation:
-
Protein Mix: Dilute His-CRBN-DDB1 to 4 nM (2x final concentration) and Anti-6His-Eu to 0.5 nM.
-
Tracer Mix: Dilute Cy5-Thalidomide tracer to 10 nM (2x final concentration).
-
-
Assay Assembly:
-
Add 5
L of Protein Mix to the plate wells. -
Add 5
L of Diluted Compound (or DMSO control). -
Incubate for 15 minutes at Room Temperature (Pre-incubation allows slow-binding kinetics to initiate).
-
Add 5
L of Tracer Mix .
-
-
Incubation & Read:
-
Seal plate and incubate for 60-90 minutes at Room Temperature in the dark.
-
Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Europium).
-
Emission 1: 620 nm (Europium background).
-
Emission 2: 665 nm (Cy5 FRET signal).
-
-
Data Analysis:
-
Calculate HTRF Ratio:
. -
Plot Ratio vs. log[Compound].
-
Fit to a 4-parameter logistic (4PL) equation to determine
.[4] -
Calculate
using the Cheng-Prusoff equation: .
-
Assay Workflow Diagram
Figure 2: TR-FRET Competition Assay Workflow for determining CRBN binding affinity.
Troubleshooting & Expert Insights
The "Hook Effect" in PROTACs vs. Ligands
When testing the standalone ligand (Thalidomide-piperazine HCl), standard sigmoidal inhibition is expected. However, if testing a full PROTAC synthesized from this ligand, be aware of the "hook effect" (biphasic dose-response) in ternary complex assays. For this binary assay (Ligand-CRBN), simple competition kinetics apply.
Stability of the Piperazine
The piperazine secondary amine is reactive.
-
Storage: Store the HCl salt at -20°C with desiccant.
-
Solution: Avoid storing DMSO stocks for >1 month, as spontaneous oxidation or ring opening (rare but possible) can occur.
-
pH Sensitivity: The HCl salt is acidic. Ensure your assay buffer has sufficient buffering capacity (50 mM Tris or HEPES) to neutralize the compound upon addition, preventing pH-induced protein denaturation.
Racemization
Thalidomide derivatives racemize in physiological buffers.
-
Insight: The (S)-enantiomer binds CRBN ~10x tighter than the (R)-enantiomer.
-
Reality: Unless you are using a chirally separated, configuration-stable analog (e.g., fluorinated C3), assume you are measuring the average affinity of the racemate. The values provided in Section 2.1 reflect racemic mixtures.
References
-
Fischer, E. S., et al. (2014).[5] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[] Nature, 512(7512), 49–53.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
-
Liu, J., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay.[7][8] Bioconjugate Chemistry, 31(11), 2603–2611.
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[1] Science, 348(6241), 1376-1381.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. rcsb.org [rcsb.org]
- 7. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
